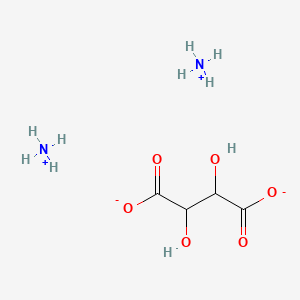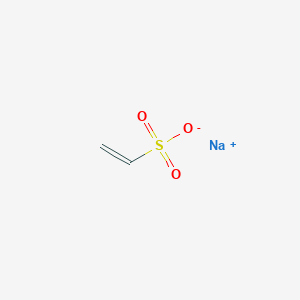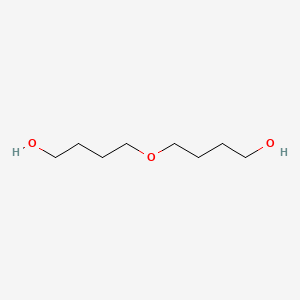
sodium;2,4,6-trichlorophenolate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetracosan-1-ol: (sodium;2,4,6-trichlorophenolate) is a very long-chain primary fatty alcohol. It is derived from tetracosane, where a hydrogen atom attached to one of the terminal carbons is replaced by a hydroxy group. This compound is found in various plants, including grape seeds, evening primrose, pitaya fruits, and Arabian jasmine flowers .
準備方法
Synthetic Routes and Reaction Conditions: Tetracosan-1-ol can be synthesized through the reduction of tetracosanoic acid (lignoceric acid). The reduction process typically involves the use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation.
Industrial Production Methods: Industrial production of tetracosan-1-ol involves the hydrogenation of tetracosanoic acid. This process uses a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature. The hydrogenation reaction converts the carboxylic acid group to a primary alcohol group, yielding tetracosan-1-ol.
化学反応の分析
Types of Reactions:
Oxidation: Tetracosan-1-ol can undergo oxidation to form tetracosanoic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: As mentioned, tetracosan-1-ol is typically produced by the reduction of tetracosanoic acid.
Substitution: The hydroxy group in tetracosan-1-ol can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) for converting the hydroxy group to a chloro group.
Major Products:
Oxidation: Tetracosanoic acid.
Reduction: Tetracosane (if further reduced).
Substitution: Tetracosyl chloride (when reacted with thionyl chloride).
科学的研究の応用
Chemistry: Tetracosan-1-ol is used as a precursor in the synthesis of various long-chain fatty alcohols and acids. It is also employed in the study of lipid biochemistry and the development of surfactants.
Biology: In biological research, tetracosan-1-ol is used to study the metabolism of long-chain fatty alcohols and their role in cellular processes. It is also investigated for its potential effects on cell membrane structure and function.
Medicine: Tetracosan-1-ol has been studied for its potential wound healing properties. It is believed to accelerate wound healing by expressing inflammatory cytokines and matrix metalloproteinase .
Industry: In the industrial sector, tetracosan-1-ol is used in the production of lubricants, surfactants, and cosmetics. Its long carbon chain makes it suitable for applications requiring hydrophobic properties.
作用機序
Tetracosan-1-ol exerts its effects primarily through its interaction with cell membranes. Its long hydrophobic chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This integration can influence various cellular processes, including signal transduction and membrane protein function.
類似化合物との比較
Hexacosanol: A long-chain fatty alcohol with 26 carbon atoms.
Octacosanol: A long-chain fatty alcohol with 28 carbon atoms.
Docosanol: A long-chain fatty alcohol with 22 carbon atoms.
Uniqueness: Tetracosan-1-ol is unique due to its specific chain length of 24 carbon atoms, which imparts distinct physical and chemical properties. Compared to other long-chain fatty alcohols, tetracosan-1-ol has a higher melting point and greater hydrophobicity, making it particularly useful in applications requiring stability and water resistance.
特性
IUPAC Name |
sodium;2,4,6-trichlorophenolate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl3O.Na/c7-3-1-4(8)6(10)5(9)2-3;/h1-2,10H;/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWWVVWIHGYXNNR-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)[O-])Cl)Cl.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C(=C1Cl)[O-])Cl)Cl.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl3NaO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![4-[(3-carboxylato-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylate;2-[2-(2,5-dimethyl-1-phenylpyrrol-3-yl)ethenyl]-N,N,1-trimethylquinolin-1-ium-6-amine](/img/structure/B7821119.png)






